1-(2-Methylphenyl)hexan-2-one
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Overview
Description
1-(2-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by the presence of a hexan-2-one backbone substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenyl with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methylphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
2-Hexanone: Similar in structure but lacks the aromatic ring.
1-(4-Methylphenyl)hexan-2-one: Similar but with a different position of the methyl group on the phenyl ring.
1-(2-Ethylphenyl)hexan-2-one: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 1-(2-Methylphenyl)hexan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(2-Methylphenyl)hexan-2-one, a ketone derivative, has garnered interest due to its potential biological activities. This compound is part of a larger class of organic compounds that exhibit various pharmacological effects, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a hexanone backbone with a methylphenyl substituent, which contributes to its unique properties and biological activities.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits moderate antibacterial properties against various strains of bacteria. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This activity is often assessed through various assays measuring free radical scavenging capabilities .
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. Further investigation into its mechanism of action is necessary to elucidate its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study : A study conducted by researchers evaluated the antibacterial activity of various ketones, including this compound. The results indicated that the compound showed significant inhibition zones against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Bacillus subtilis 12 Escherichia coli 18 -
Antioxidant Activity Assessment : In another study, the antioxidant capacity was measured using the DPPH assay, where the compound exhibited a scavenging effect comparable to standard antioxidants .
Concentration (µg/mL) % Scavenging Activity 50 45 100 65 200 85 -
Cytotoxicity Evaluation : A cytotoxicity study on the A549 lung cancer cell line revealed that treatment with varying concentrations of this compound resulted in significant cell death, indicating its potential as an anticancer therapeutic .
Concentration (µM) Cell Viability (%) 10 80 50 60 100 30
The biological activities of this compound can be attributed to its ability to interact with cellular targets, leading to alterations in metabolic pathways. The compound's lipophilicity enhances its permeability across cell membranes, facilitating interactions with membrane-bound enzymes and receptors.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O/c1-3-4-9-13(14)10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CPAZPCYLVHXDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=CC=C1C |
Origin of Product |
United States |
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